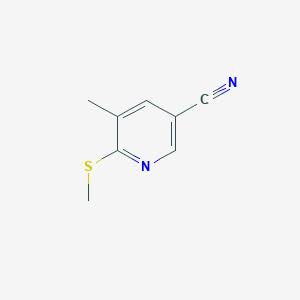

5-Methyl-6-(methylthio)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

5-methyl-6-methylsulfanylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2S/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,1-2H3 |

InChI Key |

HXHAILODKQWTCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1SC)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry Leading to 5 Methyl 6 Methylthio Nicotinonitrile

Pathways to the Nicotinonitrile Backbone: Focus on Pyridine (B92270) Cyclization

The construction of the substituted nicotinonitrile backbone is a critical step in the synthesis of the target molecule. Various cyclization strategies are employed to form the pyridine ring, often involving multi-component reactions or cyclocondensation of acyclic precursors. The efficiency of these methods can be significantly enhanced through modern techniques such as microwave-assisted synthesis.

Multi-Component Reactions for 2-Substituted Nicotinonitrile Synthesis

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, and they have been applied to the synthesis of nicotinonitrile derivatives. mdpi.com One notable example is the condensation of aromatic aldehydes, acetophenones, and cyanothioacetamide, which can lead to the formation of substituted pyridine and thienopyridine derivatives. researchgate.net These reactions proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the desired heterocyclic core. While specific examples leading directly to 5-methyl-6-(methylthio)nicotinonitrile are not extensively detailed, the principles of MCRs provide a versatile platform for accessing a wide range of substituted nicotinonitriles.

Cyclocondensation Strategies Utilizing Carbonyl and Nitrile Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of pyridine rings. These methods typically involve the reaction of carbonyl compounds with precursors containing active methylene (B1212753) groups, such as malononitrile (B47326) or cyanoacetamide, in the presence of a base. evitachem.com The initial condensation is followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic pyridine ring. For the synthesis of nicotinonitriles, a common strategy involves the reaction of an α,β-unsaturated carbonyl compound with a nitrile-containing active methylene compound. This approach allows for the direct incorporation of the cyano group into the final pyridine structure.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type |

| Carbonyl Compound | Nitrile Precursor | Base | Substituted Nicotinonitrile |

| α,β-Unsaturated Ketone | Malononitrile | Piperidine | 2-Alkyl/Aryl-nicotinonitrile |

| Aldehyde | Cyanoacetamide | Base | 2-Oxonicotinonitrile |

Introduction and Functionalization of the Methylthio Moiety

The introduction of the methylthio group at the 6-position of the nicotinonitrile ring is a key functionalization step. This is typically achieved through S-alkylation of a corresponding 2-thioxo-1,2-dihydropyridine precursor or via nucleophilic substitution of a suitable leaving group.

S-Alkylation of 2-Thioxo-1,2-dihydropyridine Systems to Afford 2-(Methylthio)nicotinonitrile (B1597236) Derivatives

A prevalent method for the synthesis of 2-(methylthio)nicotinonitrile derivatives involves the S-alkylation of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile intermediate. scirp.orgnih.gov This precursor can be synthesized through various cyclization reactions. The subsequent S-alkylation is typically achieved by treating the thione with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. scirp.org The basic conditions facilitate the formation of a thiolate anion, which then acts as a nucleophile to displace the halide from the alkylating agent, resulting in the formation of the desired S-methylated product.

| Thione Precursor | Alkylating Agent | Base | Solvent | Product |

| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl Iodide | Sodium Hydroxide | Ethanol (B145695) | 2-(Methylthio)nicotinonitrile |

| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl Iodide | Potassium Hydroxide | DMF | 4,6-Dimethyl-2-(methylthio)nicotinonitrile |

| 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl Iodide | - | - | 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile scirp.org |

Nucleophilic Substitution Strategies for the Methylthio Group

An alternative approach for introducing the methylthio group is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this strategy, a nicotinonitrile derivative bearing a suitable leaving group, such as a halogen, at the 6-position is reacted with a sulfur nucleophile, typically sodium thiomethoxide (NaSMe). The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen facilitates the nucleophilic attack at the carbon bearing the leaving group. This method is particularly useful when the corresponding 2-halonicotinonitrile precursor is readily available.

| Substrate | Nucleophile | Conditions | Product |

| 6-Chloronicotinonitrile | Sodium Thiomethoxide | DMF, heat | 6-(Methylthio)nicotinonitrile |

| 2-Bromo-5-methylnicotinonitrile | Sodium Thiomethoxide | Polar aprotic solvent | 5-Methyl-2-(methylthio)nicotinonitrile |

Regioselective Synthesis and Control of Substitution Patterns

The regioselective synthesis of this compound hinges on the strategic introduction of substituents onto a pre-existing pyridine ring or the construction of the ring with the desired functionalities already in place. A key challenge lies in achieving the specific 5-methyl and 6-methylthio arrangement. A plausible and effective synthetic strategy involves a multi-step sequence starting from readily available precursors, focusing on the initial establishment of the correct substitution pattern on a pyridine core, followed by the introduction of the nitrile and methylthio functionalities.

A crucial intermediate in the synthesis of the target compound is 6-chloro-5-methylnicotinonitrile (B1589823) . The synthesis of this intermediate allows for the subsequent nucleophilic aromatic substitution of the chloro group with a methylthio group. The IUPAC name for this intermediate is 6-chloro-5-methylpyridine-3-carbonitrile, and its existence is confirmed with the CAS number 66909-33-9.

The synthetic approach can be conceptualized as follows:

Formation of a 2-chloro-5-methylpyridine (B98176) core: This can be achieved through various methods, including the chlorination of 3-methylpyridine. However, controlling the regioselectivity of this reaction to favor the 2-chloro isomer is critical. An alternative and often more controlled method involves the synthesis of 5-methyl-2(1H)-pyridone, which can then be converted to 2-chloro-5-methylpyridine using a chlorinating agent like phosphorus oxychloride.

Introduction of the cyano group at the 3-position: Once 2-chloro-5-methylpyridine is obtained, the next step is the introduction of a nitrile group at the 3-position. This transformation, known as cyanation, can be challenging and requires specific conditions to ensure the correct regiochemical outcome. One potential route is the Sandmeyer reaction, which would involve the conversion of 2-chloro-5-methyl-3-aminopyridine to the corresponding nitrile. However, a more direct approach, if feasible, would be the direct cyanation of a halogenated precursor.

Nucleophilic substitution to introduce the methylthio group: With the key intermediate, 6-chloro-5-methylnicotinonitrile, in hand, the final step is the introduction of the methylthio group. This is typically achieved through a nucleophilic aromatic substitution reaction. The chloro group at the 6-position is activated towards substitution by the electron-withdrawing nitrile group at the 3-position. Treatment of 6-chloro-5-methylnicotinonitrile with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), would lead to the displacement of the chloride ion and the formation of the desired this compound.

The following table outlines the proposed synthetic precursors and their roles in the regioselective synthesis:

| Precursor/Intermediate | Role in Synthesis |

| 3-Methylpyridine | Starting material for the formation of the 5-methylpyridine core. |

| 5-Methyl-2(1H)-pyridone | An intermediate that allows for the clean conversion to 2-chloro-5-methylpyridine. |

| 2-Chloro-5-methylpyridine | A key precursor containing the desired methyl substitution and a handle for further functionalization. |

| 6-Chloro-5-methylnicotinonitrile | The pivotal intermediate where the methyl and chloro groups are correctly positioned, and the nitrile group is present. |

| Sodium thiomethoxide (NaSMe) | The source of the methylthio nucleophile for the final substitution reaction. |

This strategic approach, centered on the synthesis and subsequent functionalization of 6-chloro-5-methylnicotinonitrile, provides a clear and controllable pathway to achieve the specific substitution pattern required for this compound. The success of this synthesis relies heavily on the careful control of reaction conditions at each step to ensure high regioselectivity and yield.

Chemical Reactivity and Derivatization Strategies of 5 Methyl 6 Methylthio Nicotinonitrile

Transformations Involving the Nitrile (–CN) Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities through several common transformations. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a common strategy to introduce a carboxyl group into a molecule. For instance, the hydrolysis of a nitrile on a pyridine (B92270) ring would proceed by protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.org

Reduction: Nitriles can be reduced to primary amines using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This reaction provides a direct route to introduce an aminomethyl group.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, which are important pharmacophores in medicinal chemistry.

Reactions at the Methylthio (–SCH3) Substituent

The methylthio group attached to the pyridine ring is a key site for modification, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement and Exchange Reactions

The methylthio group can be displaced by a variety of nucleophiles, particularly when the pyridine ring is activated by electron-withdrawing groups. This reactivity is exemplified by the analogous compound, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile. When this compound is treated with potassium carbonate in ethanol (B145695), the methylthio group is displaced by an ethoxy group to form 5-acetyl-2-ethoxy-6-methylnicotinonitrile. scirp.org This suggests that 5-Methyl-6-(methylthio)nicotinonitrile would undergo similar reactions with various nucleophiles.

| Nucleophile | Reagent | Product | Reference |

| Ethoxide | Potassium carbonate in ethanol | 2-Ethoxy-5-methyl-6-methylnicotinonitrile (inferred) | scirp.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions of Methylthio-Pyridines

The carbon-sulfur bond of the methylthio group can be activated by transition metal catalysts, such as palladium or nickel complexes, to participate in cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Common cross-coupling reactions applicable to methylthio-pyridines include the Suzuki, Stille, and Sonogashira reactions, which utilize organoboron, organotin, and terminal alkyne reagents, respectively. These reactions provide a powerful tool for the elaboration of the pyridine core. nih.gov

Reactivity and Functionalization of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reactions on the Pyridine Nucleus

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom and the nitrile group, the pyridine ring is deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts reactions generally require harsh conditions and often proceed with low yield and regioselectivity. The substitution pattern is influenced by the existing substituents, with the methyl group being an ortho, para-director and the nitrile and methylthio groups influencing the electron density of the ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In this compound, the presence of the methylthio group at the 6-position already represents a product of such a substitution on a precursor. Further nucleophilic attack on the ring itself would depend on the reaction conditions and the nature of the nucleophile. echemi.comquimicaorganica.org

Reactions Involving the Acetyl Group at Position 5 (if present in precursor)

In a closely related precursor compound, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, the acetyl group offers additional reaction sites. The methyl group of the acetyl moiety is acidic and can participate in condensation reactions. For example, it can react with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine. scirp.org This enamine can then be used in further synthetic transformations, such as the construction of fused heterocyclic rings. While this compound itself does not have this acetyl group, understanding the reactivity of such precursors is crucial in the context of its synthesis and potential derivatization pathways.

| Reagent | Product | Reference |

| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | Enamine derivative | scirp.org |

Annulation and Ring-Forming Reactions for Fused Heterocyclic Architectures

The inherent reactivity of the nitrile and the methylthio groups, coupled with the influence of the pyridine ring, makes this compound a valuable precursor for building fused heterocyclic structures. These reactions often proceed through intramolecular cyclization or by reaction with bifunctional reagents.

The synthesis of pyrazole-containing fused systems from nicotinonitrile precursors is a well-established strategy in heterocyclic chemistry. While specific studies detailing the reaction of this compound with hydrazine (B178648) to form a pyrazolo[3,4-b]pyridine ring system are not extensively documented in the available literature, the general reactivity of related 2-alkylthionicotinonitriles provides a strong indication of this potential transformation.

The reaction of 2-methylthionicotinonitrile derivatives with hydrazine hydrate (B1144303) is a known method for the synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.net In this type of reaction, hydrazine is expected to act as a binucleophile. The initial step likely involves the nucleophilic attack of one of the hydrazine nitrogen atoms on the carbon of the nitrile group. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine displaces the methylthio group, which acts as a leaving group. This sequence of reactions would lead to the formation of a 3-amino-5-methyl-1H-pyrazolo[3,4-b]pyridine.

A plausible reaction pathway is outlined below:

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of hydrazine on the nitrile carbon of this compound. | Amidrazone intermediate |

| 2 | Intramolecular nucleophilic attack by the terminal nitrogen of the amidrazone on the C6 carbon of the pyridine ring. | Tetrahedral intermediate |

| 3 | Elimination of the methylthio group as methanethiol (B179389). | Dihydropyrazolopyridine |

| 4 | Aromatization to yield the final product. | 3-Amino-5-methyl-1H-pyrazolo[3,4-b]pyridine |

This proposed pathway is analogous to the synthesis of other pyrazolo[3,4-b]pyridines from substituted 2-chloronicotinonitriles or other 2-substituted nicotinonitriles with suitable leaving groups. researchgate.net The methylthio group is a known leaving group in such displacement reactions, particularly when the reaction is driven by the formation of a stable aromatic heterocyclic system.

Furthermore, the reaction of 5-amino-3-(methylthio)pyrazole derivatives with various reagents to form fused pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines has been reported, highlighting the utility of the methylthio group in facilitating the synthesis of such fused systems. nih.gov

Beyond pyrazole (B372694) annulations, the reactivity of this compound can be exploited to construct other fused heterocyclic systems. A particularly relevant transformation is the synthesis of thieno[2,3-b]pyridines. The Gewald reaction and related cyclizations are powerful methods for the synthesis of thiophenes, and this chemistry can be extended to the formation of thieno-fused pyridines.

While direct application of the Gewald reaction on this compound has not been specifically detailed, the synthesis of thieno[2,3-b]pyridines often proceeds from 2-mercapto or 2-alkylthio-3-cyanopyridine precursors. The general strategy involves the reaction of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an α-halo ketone, ester, or nitrile, followed by an intramolecular cyclization. This cyclization, often base-catalyzed, involves the formation of a new carbon-carbon bond between the α-carbon of the S-alkylated chain and the carbon of the nitrile group, in a process known as Thorpe-Ziegler cyclization.

For instance, the reaction of a 2-(cyanomethylthio)nicotinonitrile derivative can lead to a 3-aminothieno[2,3-b]pyridine. The reaction proceeds through the following general steps:

| Step | Description | Reagent/Condition | Product |

| 1 | S-alkylation of a 2-thioxo-3-cyanopyridine with an α-haloacetyl derivative. | Base (e.g., K2CO3, NaOEt) | 2-(Acylmethylthio)-3-cyanopyridine |

| 2 | Intramolecular Thorpe-Ziegler cyclization. | Base (e.g., NaOEt, piperidine) | 3-Aminothieno[2,3-b]pyridine derivative |

This methodology underscores the potential of this compound to serve as a building block for thieno[2,3-b]pyridine (B153569) systems, which are of interest in medicinal chemistry.

Reaction Kinetics and Mechanistic Investigations of this compound Transformations

The kinetics of nucleophilic substitution reactions on heterocyclic rings, such as the displacement of a methylthio group by a nucleophile, are influenced by several factors. These include the nature of the nucleophile, the solvent, the temperature, and the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrile group at the 3-position and the nitrogen atom in the pyridine ring would activate the C6 position towards nucleophilic attack, facilitating the displacement of the methylthio group.

Mechanistic investigations into pyrazole formation from β-ketonitriles and hydrazines suggest that the reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization. beilstein-journals.org In the case of this compound, the reaction with hydrazine would likely proceed through an initial attack on the nitrile, as previously described, rather than forming a hydrazone at a carbonyl group (which is absent). The subsequent intramolecular cyclization with the elimination of methanethiol would be the key ring-forming step. The driving force for this reaction is the formation of the stable, aromatic pyrazolo[3,4-b]pyridine ring system.

A comprehensive understanding of the reaction kinetics and mechanisms for this compound would require dedicated experimental studies, including reaction rate measurements under various conditions and the use of computational modeling to elucidate the transition states and reaction pathways.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 5 Methyl 6 Methylthio Nicotinonitrile

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers profound insight into the molecular structure of 5-Methyl-6-(methylthio)nicotinonitrile by probing its fundamental vibrational modes. mdpi.com These methods are complementary, providing a more complete vibrational profile of the molecule. arxiv.org The analysis of the spectra is based on the characteristic frequencies of its specific functional groups, including the nitrile, the methylthio group, and the substituted pyridine (B92270) ring.

The most prominent feature in the vibrational spectrum is the stretching vibration of the nitrile (C≡N) group. This bond typically exhibits a strong, sharp absorption band in the FT-IR spectrum and a distinct signal in the Raman spectrum, generally appearing in the range of 2210-2230 cm⁻¹. rsc.org The aromatic pyridine ring gives rise to several characteristic bands. The C=C and C=N ring stretching vibrations are observed in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

The aliphatic C-H bonds within the two methyl groups (5-CH₃ and S-CH₃) produce stretching vibrations in the 2850-3000 cm⁻¹ range and bending (deformation) vibrations at approximately 1375-1450 cm⁻¹. The presence of the methylthio (-S-CH₃) group introduces a C-S stretching vibration, which is generally weaker and appears in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.

Table 1: Predicted Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretching (Aliphatic) | -CH₃ | 2850 - 3000 |

| C≡N Stretching | Nitrile | 2210 - 2230 |

| C=C / C=N Stretching | Pyridine Ring | 1400 - 1650 |

| C-H Bending | -CH₃ | 1375 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. nih.gov Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise connectivity and spatial relationships of all atoms can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments.

Aromatic Protons: The two protons on the pyridine ring (H2 and H4) are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to their meta-relationship, they would likely appear as doublets with a small coupling constant (J).

Methyl Protons: The protons of the methyl group attached to the pyridine ring (5-CH₃) and the protons of the methylthio group (S-CH₃) are expected to appear as sharp singlets in the upfield region. The S-CH₃ signal would likely be found around δ 2.5 ppm, while the ring-attached CH₃ would appear at a slightly different chemical shift.

The ¹³C NMR spectrum will display eight signals, one for each unique carbon atom in the molecule.

Nitrile Carbon (C≡N): This carbon is typically observed in the δ 115-120 ppm range.

Aromatic Carbons: The five carbons of the pyridine ring will show distinct signals in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the attached substituents (methyl, methylthio, and nitrile).

Methyl Carbons: The carbons of the 5-CH₃ and S-CH₃ groups will appear in the upfield region of the spectrum (typically δ 15-30 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures and standard chemical shift ranges.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H2 | 8.2 - 8.5 | C2 | 150 - 155 |

| H4 | 7.3 - 7.6 | C3 | 118 - 122 |

| 5-CH₃ | 2.3 - 2.6 | C4 | 135 - 140 |

| S-CH₃ | 2.5 - 2.8 | C5 | 130 - 135 |

| C6 | 158 - 163 | ||

| C≡N | 115 - 120 | ||

| 5-CH₃ | 18 - 22 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak would be expected between the signals for the aromatic protons H2 and H4, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This would show correlations between the H2 signal and the C2 signal, the H4 signal and the C4 signal, the 5-CH₃ proton signal and its corresponding carbon signal, and the S-CH₃ proton signal and its carbon signal.

Protons of the 5-CH₃ group showing cross-peaks to carbons C4, C5, and C6.

Protons of the S-CH₃ group showing a cross-peak to the C6 carbon.

The aromatic proton H4 showing correlations to carbons C2, C5, and the nitrile carbon.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum for this compound (C₈H₈N₂S) would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its exact mass.

Electron ionization (EI) would induce fragmentation, providing valuable structural clues. Common fragmentation pathways for aromatic and sulfur-containing compounds can be predicted. acs.org Likely fragmentation patterns for this molecule include:

Loss of a methyl radical: A primary fragmentation could be the loss of a methyl radical (•CH₃) from the methylthio group, leading to a significant [M-15]⁺ fragment.

Loss of HCN: Cleavage of the nitrile group as hydrogen cyanide (HCN) from the pyridine ring could result in an [M-27]⁺ fragment.

Cleavage of the C-S bond: The bond between the pyridine ring and the sulfur atom could cleave, leading to fragments corresponding to the pyridine and thioether moieties.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₂S |

| Exact Mass | 164.0408 |

| Predicted [M]⁺ or [M+H]⁺ (m/z) | 164.04 or 165.05 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available in the surveyed literature, the analysis of a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, provides an illustrative example of the data obtained from such an experiment. nih.gov This related molecule was found to crystallize in an orthorhombic system. nih.gov A similar analysis for the title compound would definitively establish its solid-state conformation and packing arrangement.

Crystal System, Space Group, and Unit Cell Parameters

An X-ray diffraction experiment on a suitable single crystal of this compound would yield its specific crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and the dimensions of the unit cell (a, b, c, and angles α, β, γ). This data provides the fundamental framework of the crystal lattice.

Table 4: Illustrative Crystallographic Data Based on an Analogous Nicotinonitrile Derivative Data presented is for 2-methoxy-4,6-diphenylnicotinonitrile and serves as an example of the parameters determined by X-ray diffraction. nih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 12.456 |

| c (Å) | 16.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Conformational Analysis of the Nicotinonitrile Core and Substituents

The conformational flexibility of this compound primarily resides in the orientation of the methylthio group relative to the nicotinonitrile ring. The nicotinonitrile core itself is a rigid, planar aromatic system.

The key conformational parameter is the torsion angle defined by the C5-C6-S-C(methyl) atoms. The rotation around the C6-S bond will determine the spatial disposition of the methyl group of the methylthio substituent with respect to the plane of the aromatic ring. Steric hindrance between the methyl group of the methylthio substituent and the methyl group at the C5 position of the ring will likely influence the preferred conformation.

It is anticipated that the molecule will adopt a conformation that minimizes steric repulsion. This would likely involve the methyl group of the methylthio substituent being oriented away from the plane of the nicotinonitrile ring. In the solid state, the observed conformation will be a balance between these intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

The planarity of the nicotinonitrile core is expected to be largely maintained, although minor deviations from planarity could be induced by crystal packing forces. The bond lengths and angles within the nicotinonitrile ring and the nitrile and methyl substituents would be consistent with those observed in other substituted pyridines and nitriles.

A summary of the expected conformational features is provided in the table below.

| Molecular Fragment | Expected Conformation | Key Torsion Angles | Influencing Factors |

| Nicotinonitrile Core | Planar | C-C-C-C ring torsions near 0° or 180° | Aromaticity of the pyridine ring |

| Methylthio Substituent | Potentially non-planar with respect to the ring | C5-C6-S-C(methyl) | Steric hindrance with the C5-methyl group, optimization of intermolecular interactions |

| Methyl Substituent | Free rotation around the C5-C(methyl) bond | H-C-C-C torsions | Low rotational barrier |

Further elucidation of the precise intermolecular interactions and conformational parameters of this compound would require experimental determination through single-crystal X-ray diffraction and advanced spectroscopic techniques.

Computational Chemistry and Theoretical Investigations of 5 Methyl 6 Methylthio Nicotinonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods, particularly with hybrid functionals like B3LYP, are widely used to investigate molecular properties. researchgate.netinpressco.comsphinxsai.com For 5-Methyl-6-(methylthio)nicotinonitrile, DFT calculations are essential for predicting its fundamental electronic and structural characteristics.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process computationally finds the coordinates that correspond to the minimum energy on the potential energy surface. For this compound, this would be performed using a DFT method, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netsphinxsai.comresearchgate.net

The optimization yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure is crucial as it serves as the foundation for all subsequent property calculations. The energetic profile, including the total electronic energy, provides a measure of the molecule's thermodynamic stability.

| Parameter | Illustrative Value |

| Bond Lengths (Å) | |

| Pyridine (B92270) N-C | 1.34 |

| Pyridine C-C (avg) | 1.39 |

| C-CN | 1.45 |

| C≡N | 1.16 |

| C-S | 1.77 |

| S-CH3 | 1.81 |

| C-CH3 | 1.51 |

| **Bond Angles (°) ** | |

| C-N-C (Pyridine) | 117.0 |

| C-S-C | 103.0 |

| C-C≡N | 178.0 |

Table 1: Representative optimized geometric parameters for this compound, as would be predicted by DFT calculations. These values are illustrative of typical bond lengths and angles in similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These indices provide a quantitative basis for comparing the reactivity of different molecules. researchgate.netnih.gov

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating kinetic stability | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.2 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Electronegativity (χ) | Electron-attracting power | 3.85 eV |

| Electrophilicity Index (ω) | Measure of electrophilic character | 2.79 eV |

Table 2: Illustrative FMO energies and calculated global reactivity indices for this compound. A larger HOMO-LUMO gap generally signifies higher stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how molecules will interact and identifying sites susceptible to electrophilic and nucleophilic attack. deeporigin.comresearchgate.net

The MEP is color-coded to represent different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are the most likely sites for an electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show significant negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group due to their high electronegativity and lone pairs of electrons. researchgate.netmdpi.com Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups. This mapping provides a clear, intuitive picture of the molecule's reactive surface. ucsb.edu

Aromaticity Analysis of the Pyridine Ring System

Aromaticity is a fundamental concept describing the enhanced stability and unique properties of cyclic, planar molecules with delocalized π-electrons. acs.org While the pyridine ring in this compound is known to be aromatic, computational methods can quantify this property.

One of the most common magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.ioresearchgate.net NICS is calculated by placing a "ghost" atom (a probe with no electrons or nucleus) at the center of the ring or at a certain distance above it (e.g., NICS(1) for 1 Å above the plane). researchgate.net A significantly negative NICS value is a hallmark of aromaticity, indicating a diatropic ring current, while a positive value suggests antiaromaticity. researchgate.netnih.gov For the pyridine ring, a negative NICS value would be expected, confirming its aromatic character.

Theoretical Studies of Structure-Reactivity Relationships

By integrating the findings from DFT, FMO, and MEP analyses, a comprehensive understanding of the structure-reactivity relationship for this compound can be established. mdpi.combohrium.com

The FMO analysis identifies the energy and distribution of the HOMO and LUMO, which govern the molecule's interactions. For instance, the spatial distribution of the HOMO would indicate the specific atoms that are most likely to donate electrons in a reaction with an electrophile.

Simultaneously, the MEP map provides a complementary view by highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions on the molecular surface. researchgate.net The sites of most negative potential on the MEP map should correlate with the regions of high HOMO density. This combined information allows for robust predictions of the molecule's reactive behavior, such as identifying the most probable sites for protonation or attack by various reagents.

Advanced Simulation Techniques for Dynamic Properties (e.g., Molecular Dynamics)

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational changes and dynamic interactions. youtube.com

For a relatively small molecule like this compound, an MD simulation can be used to explore its conformational landscape. oup.comresearchgate.net This involves assessing the rotational freedom around single bonds, such as the C-S and S-CH₃ bonds. The simulation can reveal the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility. Such simulations are crucial for understanding how the molecule might adapt its shape when interacting with other molecules or its environment. mdpi.com

Advanced Applications and Future Research Directions of 5 Methyl 6 Methylthio Nicotinonitrile in Chemical Synthesis and Materials Science

Strategic Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

5-Methyl-6-(methylthio)nicotinonitrile serves as a valuable precursor in the synthesis of a wide array of complex heterocyclic structures. The reactivity of its functional groups—the nitrile, the methylthio group, and the pyridine (B92270) core—can be strategically manipulated to construct intricate molecular architectures.

Design and Synthesis of Novel Polyfunctionalized Pyridines

The inherent reactivity of this compound allows for its elaboration into a variety of polyfunctionalized pyridine derivatives. The methylthio group, for instance, is a versatile handle for introducing further complexity. In a manner analogous to the related compound, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, the methylthio group can be displaced by nucleophiles. For example, treatment with potassium carbonate in ethanol (B145695) could lead to the corresponding 6-ethoxy derivative through nucleophilic substitution. ijpsr.com This transformation highlights the potential to introduce a range of alkoxy groups at the 6-position, thereby tuning the electronic and steric properties of the pyridine ring.

Furthermore, the methyl group at the 5-position can also be a site for functionalization, although it is generally less reactive than the methylthio group. The nitrile group, a key feature of nicotinonitriles, is a gateway to a multitude of other functional groups, including carboxylic acids, amides, and amines, through well-established chemical transformations. The pyridine ring itself is a common N-heteroaromatic scaffold found in numerous physiologically active compounds. ekb.eg

The strategic manipulation of these functional groups allows for the design and synthesis of novel, highly substituted pyridines with tailored properties for various applications, from medicinal chemistry to materials science. The following table provides an overview of the key functional groups and their synthetic potential:

| Functional Group | Position | Potential Transformations | Resulting Structures |

| Methylthio (-SMe) | 6 | Nucleophilic substitution | Alkoxy, amino, and other substituted pyridines |

| Nitrile (-CN) | 3 | Hydrolysis, reduction, cycloaddition | Pyridine carboxylic acids, aminomethyl pyridines, fused heterocycles |

| Methyl (-Me) | 5 | Oxidation, halogenation | Pyridine carboxylic acids, halomethyl pyridines |

| Pyridine Nitrogen | 1 | N-oxidation, quaternization | Pyridine N-oxides, pyridinium (B92312) salts |

Construction of Fused Bicyclic and Polycyclic Systems

A significant application of this compound lies in its use as a building block for the construction of fused heterocyclic systems. The nitrile and methylthio groups are particularly amenable to cyclization reactions, leading to the formation of bicyclic and polycyclic scaffolds.

Drawing parallels from the reactivity of similar nicotinonitrile derivatives, it is anticipated that this compound can be a precursor to thieno[2,3-b]pyridines. For instance, the reaction of the nitrile group with a source of sulfur, or the intramolecular cyclization of a derivative where the methylthio group has been modified, can lead to the formation of a thiophene (B33073) ring fused to the pyridine core. Thienopyridines are an important class of heterocyclic compounds with diverse biological activities. osi.lv

Furthermore, the nitrile group can participate in cycloaddition reactions with various reagents to form fused pyrimidine (B1678525) rings. The reaction of o-aminonitrile compounds with reagents like ethyl iso(thio)cyanatoacetate is a known method for the synthesis of fused pyrimidines. researchgate.net This suggests that a suitably modified derivative of this compound could undergo similar cyclization to yield pyrimido[4,5-b]pyridine derivatives.

The following table illustrates potential fused heterocyclic systems that could be synthesized from this compound:

| Reagents/Reaction Conditions | Fused Heterocyclic System |

| Reagents for thiophene ring formation (e.g., Gewald reaction precursors) | Thieno[2,3-b]pyridine (B153569) |

| Isothiocyanates, formamide, urea, or thiourea | Pyrimido[4,5-b]pyridine, Thiazolo[3,2-a]pyrimidine |

| Hydrazine (B178648) derivatives | Pyrazolo[3,4-b]pyridine |

Exploration of this compound in Materials Science Research

The unique electronic and structural characteristics of the nicotinonitrile scaffold suggest that this compound could be a valuable component in the design of novel organic materials with interesting optical and electronic properties.

Potential as Building Blocks for Functional Materials

The highly conjugated π-system of the pyridine ring, coupled with the electron-withdrawing nature of the nitrile group and the potential for charge transfer interactions involving the sulfur atom of the methylthio group, makes this compound an attractive building block for functional organic materials. These materials could find applications in various fields, including organic electronics and photonics. researchgate.net

The versatility of this compound allows for its incorporation into larger molecular frameworks, such as polymers and dendrimers. The functional groups present on the molecule can be used as points of attachment for polymerization or for linking to other molecular units. For example, the methylthio group could be oxidized to a sulfone, which would further enhance the electron-accepting properties of the molecule.

Investigation in Optical and Electronic Material Applications

Nicotinonitrile derivatives have been investigated for their potential in nonlinear optical (NLO) materials and as components in organic light-emitting diodes (OLEDs). researchgate.net The presence of donor (methylthio) and acceptor (nitrile) groups on the pyridine ring can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for NLO activity.

While specific research on the optical and electronic properties of this compound is not yet widely reported, the general properties of similar pyridine-based systems are promising. Pyridine-containing molecules have been successfully employed as electron-transporting materials in OLEDs due to the electron-deficient nature of the pyridine ring. rsc.org The introduction of a methylthio group could modulate the HOMO and LUMO energy levels of the molecule, potentially leading to improved charge injection and transport properties.

Further research is warranted to explore the photophysical properties of this compound and its derivatives, including their absorption and emission spectra, quantum yields, and charge carrier mobilities. Such studies would provide valuable insights into their potential for applications in organic electronics.

Future Prospects in Synthetic Methodologies and Chemical Innovation

The full potential of this compound as a synthetic intermediate and a material precursor is yet to be fully realized. Future research in this area is likely to focus on several key directions.

In the realm of synthetic methodologies, the development of novel, efficient, and sustainable methods for the synthesis and functionalization of this compound will be crucial. This includes the exploration of catalytic C-H activation methods to directly functionalize the pyridine ring and the development of new cyclization strategies to access a wider range of fused heterocyclic systems.

In materials science, a key future direction will be the systematic investigation of the structure-property relationships of materials derived from this compound. This will involve the synthesis of a library of derivatives with varying substituents and the detailed characterization of their optical, electronic, and thermal properties. The insights gained from these studies will guide the rational design of new functional materials for specific applications, such as organic solar cells, field-effect transistors, and chemical sensors.

Furthermore, the exploration of the self-assembly properties of this compound and its derivatives could lead to the development of novel supramolecular materials with ordered structures and unique functionalities. The interplay between the pyridine ring, the nitrile group, and the methylthio group could facilitate the formation of well-defined aggregates through non-covalent interactions.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-6-(methylthio)nicotinonitrile, and how are reaction progress and purity monitored?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, methylthio-group introduction can be achieved using methyl iodide or chloroacetonitrile in the presence of a base like triethylamine, followed by reflux in ethanol (3–6 hours) . Reaction progress is monitored via TLC (e.g., silica gel plates with UV visualization), and purification involves filtration, solvent evaporation, and crystallization using appropriate solvents (e.g., ethanol or acetonitrile) . Purity is confirmed by melting point analysis and elemental composition matching (e.g., ±0.3% deviation for C, H, N) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters) for airborne particles and vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid drainage contamination due to potential ecotoxicity. Acute toxicity data suggest strict adherence to fume hood use and immediate medical consultation for exposure (e.g., inhalation or skin contact) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Aromatic protons appear at δ 6.28–8.42 ppm, while nitrile carbons resonate near δ 110–120 ppm .

- Elemental Analysis : Compare experimental vs. calculated values (e.g., C: 57.15% vs. 57.22%; N: 5.80% vs. 5.85%) .

- HPLC : Use C18 columns with acetonitrile/water gradients to confirm >95% purity.

Q. What are the stability considerations during storage?

- Methodological Answer : Store in airtight containers at 2–8°C, away from light and moisture. Stability under these conditions is inferred from similar nicotinonitriles, which show no degradation over 12 months. Monitor for color changes or precipitate formation as degradation indicators .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., replace methylthio with trifluoromethyl or aryl groups) and evaluate biological activity. For example:

- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .

- Pharmacological screening : Assess kinase inhibition or antiviral activity via cell-based assays (e.g., coronavirus pseudovirus entry inhibition) .

Correlate electronic (Hammett constants) and steric parameters with bioactivity trends.

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- NMR discrepancies : Confirm solvent effects (e.g., DMSO vs. CDCl3 shifts) and tautomerism using 2D NMR (COSY, HSQC) .

- Elemental analysis mismatches : Re-purify via column chromatography (silica gel, hexane/ethyl acetate) and repeat combustion analysis.

Q. What strategies optimize synthesis yield and scalability?

- Methodological Answer :

- Catalyst screening : Test bases (e.g., K2CO3 vs. triethylamine) to enhance nucleophilic substitution efficiency .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol for solubility and reaction rate .

- Scale-up : Implement continuous flow reactors to maintain temperature control and reduce side reactions.

Q. How to evaluate mutagenic potential and environmental toxicity?

- Methodological Answer :

- Ames test : Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .

- Ecotoxicity : Perform OECD 201/202 tests on Daphnia magna and Aliivibrio fischeri to assess acute aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.